3,5-Diaminopyrazinecarboxylic acid

Description

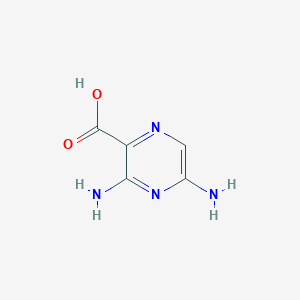

3,5-Diaminopyrazinecarboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with two amino groups at the 3- and 5-positions and a carboxylic acid group. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents and the ability to participate in hydrogen bonding and coordination chemistry. The compound is primarily utilized in pharmaceutical and materials science research, particularly as a precursor for synthesizing bioactive molecules or metal-organic frameworks (MOFs) .

Synthetic routes for analogous compounds, such as those described in , involve multi-step procedures. For example, derivatives like (-)-(3S,4S)-1-(3-Amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl)-3-methylpiperidine-4-carboxylic acid (Compound 20) are synthesized via ester hydrolysis under acidic or basic conditions, highlighting the importance of pH control during carboxyl group activation .

Properties

Molecular Formula |

C5H6N4O2 |

|---|---|

Molecular Weight |

154.13 g/mol |

IUPAC Name |

3,5-diaminopyrazine-2-carboxylic acid |

InChI |

InChI=1S/C5H6N4O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11)(H4,6,7,9) |

InChI Key |

QRGRJFYROLEOEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating features are its pyrazine ring, dual amino groups, and carboxylic acid moiety. Below is a comparison with structurally related compounds:

Key Observations:

- Pyrazine vs. Pyrazole Cores : Pyrazine (six-membered ring with two nitrogen atoms) offers greater electron-deficient character compared to pyrazole (five-membered ring with two adjacent nitrogens). This affects reactivity in coordination chemistry and catalytic applications.

- Carboxylic Acid Positioning: The carboxylic acid group in this compound enhances ion-binding capacity, similar to 3,5-dihydroxybenzoic acid, which is used in electrochemical sensors due to its carboxyl and hydroxyl groups .

Reactivity and Binding Properties

- Amino Groups: The dual amino groups in this compound facilitate nucleophilic substitution reactions, enabling the synthesis of fused heterocycles (e.g., pyrazolo[4,3-d]pyrimidines) as seen in . In contrast, pyrazole derivatives like 5-methyl-1H-pyrazole-3-carboxylic acid lack this versatility due to fewer reactive sites .

- Carboxyl Group Interactions: Carboxyl groups in this compound participate in hydrogen bonding and ionic interactions, akin to gallic acid polymers, which improve sensor performance by increasing binding sites for target analytes .

Pharmaceutical Relevance

Compounds like this compound are pivotal in kinase inhibitor development. For instance, pyrazine-based inhibitors synthesized via methods in show enhanced binding to target enzymes due to the synergistic effects of amino and carboxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.